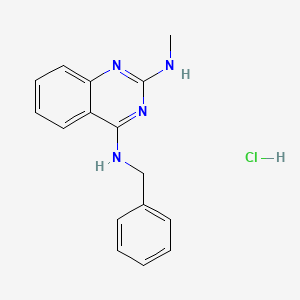

N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride

Description

N4-Benzyl-N2-methylquinazoline-2,4-diamine hydrochloride is a quinazoline derivative with the molecular formula C₁₆H₁₇ClN₄ and a molecular weight of 300.79 g/mol (CAS No. 1135272-09-1) . It acts as a selective inhibitor of the TRPC4 ion channel, with applications in neurological and cardiovascular research. The compound exhibits high solubility in DMSO (25 mg/mL, 83.39 mM) and is stored at -20°C (powder) or -80°C (solution) for long-term stability .

Propriétés

IUPAC Name |

4-N-benzyl-2-N-methylquinazoline-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4.ClH/c1-17-16-19-14-10-6-5-9-13(14)15(20-16)18-11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3,(H2,17,18,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXRSTWBGPOXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204865 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de N4-benzyl-N2-méthylquinazoline-2,4-diamine implique généralement les étapes suivantes :

Formation du noyau quinazoline : Le noyau quinazoline est synthétisé par cyclisation de précurseurs appropriés dans des conditions contrôlées.

N-méthylation : L’introduction d’un groupe méthyle en position N2 est réalisée à l’aide d’agents méthylants tels que l’iodure de méthyle.

N-benzylation : Le groupe benzyle est introduit en position N4 à l’aide de chlorure de benzyle en présence d’une base.

Formation du chlorhydrate : La dernière étape consiste à convertir la base libre en son sel de chlorhydrate à l’aide d’acide chlorhydrique.

Méthodes de production industrielle

La production industrielle du chlorhydrate de N4-benzyl-N2-méthylquinazoline-2,4-diamine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction afin d’assurer un rendement et une pureté élevés. Les facteurs clés comprennent le contrôle de la température, le temps de réaction et l’utilisation de catalyseurs efficaces.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le chlorhydrate de N4-benzyl-N2-méthylquinazoline-2,4-diamine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence dans les études analytiques.

Biologie : Étudié pour ses effets sur les processus cellulaires et la modulation des canaux ioniques.

Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le ciblage des canaux TRPC4.

Industrie : Utilisé dans le développement de nouveaux matériaux et produits chimiques

Applications De Recherche Scientifique

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of quinazoline derivatives, including N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride. The compound has been evaluated against various bacterial strains, demonstrating significant activity.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the N4-benzylamine group and the quinazoline core can influence antibacterial potency. For instance:

- Lipophilic groups like trifluoromethyl enhance activity against Staphylococcus aureus and Escherichia coli.

- Compounds with substitutions at the 4-position of the benzene ring exhibit better antibacterial properties than those with substitutions at the 2-position .

Case Studies

A study synthesized a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives and tested them against five bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives had potent inhibitory effects, emphasizing the importance of structural modifications in developing effective antibacterial agents .

| Compound | Activity Against MRSA | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2b | Yes | 13 mg/mL |

| 4c | Yes | 11 mg/mL |

| 3b | No | High MIC |

Antitumor Properties

Quinazoline derivatives are also being explored for their anticancer potential. The compound has shown promise in inhibiting specific cancer cell lines through various mechanisms.

Research Findings

In a recent study, several quinazoline derivatives were screened for their antitumor activity against human cancer cell lines. The findings indicated that specific structural modifications led to enhanced cytotoxicity against these cells, suggesting a promising avenue for further research .

Inhibition of TRPC Channels

This compound has been identified as an inhibitor of Transient Receptor Potential Canonical (TRPC) channels, which are implicated in various physiological processes and diseases.

Implications in Disease Treatment

Inhibition of TRPC channels has potential therapeutic implications in conditions such as cardiovascular diseases and neurodegenerative disorders. The ability of this compound to selectively inhibit TRPC4 channels opens avenues for developing targeted therapies .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that allow for structural variations to optimize biological activity.

Synthetic Pathways

The compound can be synthesized through a multi-step process involving:

- Formation of the quinazoline core.

- Introduction of the benzyl and methyl substituents via nucleophilic substitution reactions.

These synthetic routes are crucial for generating derivatives with varied biological activities .

Mécanisme D'action

Le composé exerce ses effets principalement en inhibant les canaux TRPC4. Cette inhibition affecte l’afflux d’ions calcium, qui joue un rôle crucial dans divers processus cellulaires. Les cibles moléculaires comprennent les protéines des canaux TRPC4, et les voies impliquées sont liées à la signalisation du calcium et au transport des ions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Quinazoline-2,4-diamine derivatives are characterized by substitutions at the N2 and N4 positions, which significantly influence their biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Quinazoline-2,4-Diamine Derivatives

Key Observations:

- N2 Substituents : Methyl (target compound) vs. phenyl or isopropyl groups . Smaller alkyl groups (methyl) may enhance TRPC4 selectivity, while bulkier substituents (isopropyl) improve antimicrobial potency.

- N4 Substituents: Benzyl (target compound) vs. fluorobenzyl or cyanobenzyl . Electron-withdrawing groups (e.g., -F, -CN) increase metabolic stability and binding affinity in antimicrobial assays.

- Complex Derivatives: Compounds like 13 incorporate extended side chains (piperidin-4-yl, cycloheptylamino) for targeting viral receptors (CXCR4), demonstrating the scaffold’s versatility.

Antimicrobial Activity

- N4-(4-Cyanobenzyl)-N2-isopropylquinazoline-2,4-diamine showed potent activity against Staphylococcus epidermidis (MIC: 3.9 mg/mL) and Salmonella typhimurium (MIC: 15.6 mg/mL) .

- N4-(4-Fluorobenzyl)-N2-isopropylquinazoline-2,4-diamine exhibited improved metabolic stability in vitro compared to non-halogenated analogues .

Antiviral Activity

Enzyme Inhibition

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Metabolic Stability and DMPK Profiles

- Selected N4-benzylamine derivatives showed moderate-to-high metabolic stability in liver microsomes, with fluorinated analogues exhibiting prolonged half-lives .

Activité Biologique

N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antileishmanial research. This article delves into the various biological activities associated with this compound, highlighting significant findings from recent studies.

Antimicrobial Activity

Mechanism of Action

this compound functions primarily as a dihydrofolate reductase (DHFR) inhibitor. This mechanism is critical in bacterial folate synthesis, making it an effective target for antibacterial agents. Studies have shown that derivatives of quinazoline-2,4-diamines exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .

In Vitro and In Vivo Studies

In vitro assays reveal that this compound demonstrates significant bactericidal activity. For instance, it has been reported to have minimum inhibitory concentrations (MICs) as low as 2 mg/mL against MRSA strains . Furthermore, in vivo studies using murine models indicate that this compound can significantly reduce bacterial load and improve survival rates in infected subjects .

| Bacterial Strain | MIC (mg/mL) | Activity Type |

|---|---|---|

| Methicillin-resistant S. aureus | 2 | Bactericidal |

| Acinetobacter baumannii | 30 | Bactericidal |

| E. coli | 5 | Bactericidal |

Antileishmanial Activity

Recent investigations have also explored the antileishmanial properties of this compound. In a comparative study, this compound was evaluated alongside other quinazoline derivatives against Leishmania donovani. The results indicated moderate activity with an effective concentration (EC50) in the submicromolar range . While not the most potent among its class, its ease of synthesis and favorable pharmacokinetic properties make it a candidate for further development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at various positions on the quinazoline core have been shown to significantly influence its efficacy. For instance:

- Substituents at the 6-position : Compounds with bromo or methyl groups at this position demonstrate enhanced antibacterial activity compared to their counterparts with substitutions at the 7-position .

- Benzenoid Ring Modifications : The presence of specific substituents on the benzenoid ring is essential for maintaining activity; compounds lacking such modifications showed significantly reduced efficacy .

Case Studies

-

Study on Antimicrobial Efficacy

A study focused on a series of N2,N4-disubstituted quinazoline-2,4-diamines demonstrated strong antibacterial properties against a library of MRSA isolates. The study highlighted that compounds with optimal substitutions exhibited reduced cytotoxicity towards human cells while maintaining high bactericidal activity . -

Antileishmanial Evaluation

Another investigation assessed various quinazoline derivatives for their antileishmanial effects. Among these, this compound showed moderate efficacy against L. donovani but was outperformed by other analogs with different substitutions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N⁴-benzyl-N²-methylquinazoline-2,4-diamine hydrochloride, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization. For example, microwave-assisted reactions (90–160°C) in methanol or ethanol with HCl as a catalyst can enhance reaction efficiency and purity . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Microwave heating reduces reaction time (e.g., 1–3 hours) compared to traditional reflux .

- Purification : Use of ethyl acetate or methanol for recrystallization improves yield (54–60% reported in similar quinazoline derivatives) .

Q. How can researchers characterize the purity and structural integrity of N⁴-benzyl-N²-methylquinazoline-2,4-diamine hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl and methyl groups at N⁴ and N² positions). Discrepancies in chemical shifts can be resolved by comparing experimental data with computed spectra (DFT calculations) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 335.24 for C₁₆H₁₆Cl₂N₄) .

- HPLC : Purity assessment (≥95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the standard protocols for evaluating the compound’s stability under laboratory storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >150°C for similar hydrochloride salts) .

- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C in airtight, light-protected vials to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize solvent systems to improve crystallinity of the hydrochloride salt?

- Methodological Answer :

- Solvent Screening : Test mixtures of methanol/ethyl acetate (1:3 v/v) or ethanol/water (2:1 v/v) to induce slow crystallization. For example, compound 9e (a pyrimidine analog) formed high-purity crystals in methanol/ethyl acetate .

- Additives : Trace HCl (0.1–0.5 M) in the solvent system enhances ionic interactions, promoting lattice formation .

Q. How should discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved during structural confirmation?

- Methodological Answer :

- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 60°C .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations between the quinazoline C2 and N²-methyl protons can confirm substitution .

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-calculated values using software like Gaussian .

Q. What strategies mitigate side reactions (e.g., over-alkylation) during the benzylation of the quinazoline core?

- Methodological Answer :

- Stepwise Alkylation : Introduce the benzyl group first using benzyl bromide in DMF at 0–5°C, followed by methyl group addition with methyl iodide to minimize cross-reactivity .

- Protecting Groups : Temporarily protect reactive amines with Boc groups, which are later removed under acidic conditions .

Q. How can in vitro kinase inhibition assays be designed to evaluate this compound’s selectivity against Aurora kinases?

- Methodological Answer :

- Kinase Profiling : Use a panel of 50+ kinases (e.g., Aurora A/B, CDK1, EGFR) at 1–10 µM compound concentration. Measure IC₅₀ via ADP-Glo™ assays .

- Cellular Assays : Test anti-proliferative activity in cancer cell lines (e.g., HCT-116) with EC₅₀ values compared to reference inhibitors (e.g., VX-680) .

Q. What analytical techniques are suitable for resolving contradictions in reported bioactivity data across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.